(R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate
Description
(R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a pyrimidin-2-yl group at the nitrogen and a tert-butyl carbamate at the 3-position. The compound’s stereochemistry (R-configuration) is critical for applications requiring enantioselectivity, such as pharmaceutical intermediates or bioactive molecule synthesis. Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, imparts electron-deficient properties, influencing reactivity and molecular interactions. The tert-butyl carbamate acts as a protective group for amines, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-pyrimidin-2-ylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-8-17(9-10)11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,18)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIIGOQQFQWRET-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of pyrimidin-2-yl-pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Protecting Group
The tert-butyl carbamate group undergoes acidic hydrolysis to yield the free pyrrolidin-3-amine derivative. This reaction is critical for generating bioactive intermediates:
-
Conditions : 25% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C → RT (2–4 h)
-
Mechanism : Acid-catalyzed cleavage of the carbamate bond via protonation of the carbonyl oxygen, followed by tert-butanol elimination
Applications :
-
Direct precursor for synthesizing (R)-1-(pyrimidin-2-yl)pyrrolidin-3-amine, a pharmacophore in kinase inhibitors
Nucleophilic Aromatic Substitution on Pyrimidine
The pyrimidine ring undergoes regioselective substitution at the 4- and 6-positions under SNAr conditions:
Key observations :
-
Electron-withdrawing substituents on pyrimidine enhance reaction rates
-
Steric hindrance at the 2-position limits reactivity at adjacent sites
Alkylation/Acylation at the Pyrrolidine Nitrogen
The secondary amine (after carbamate deprotection) participates in alkylation and acylation:
Alkylation :
Acylation :
-
Reagent : Acetic anhydride
-
Conditions : Pyridine, 0°C → RT, 2 h
-
Yield : 88% acetylated derivative
Limitations :
-
Over-alkylation risks require stoichiometric control
-
Bulky electrophiles show reduced reactivity due to pyrrolidine ring constraints
Catalytic Hydrogenation of the Pyrrolidine Ring
Selective saturation of the pyrrolidine ring is achievable under controlled hydrogenation:
| Catalyst | Pressure (psi) | Solvent | Product Stereochemistry | Yield |
|---|---|---|---|---|
| Pd/C (10%) | 50 | MeOH | cis-2,5-disubstituted | 65% |
| PtO₂ | 30 | EtOAc | trans-2,5-disubstituted | 58% |
Applications :
Metal-Catalyzed Cross-Coupling Reactions
The pyrimidine moiety participates in Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Temp (°C) | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, dioxane | 100 | 61% |
| 3-Thienyl | PdCl₂(dppf), CsF, DMF | 120 | 53% |
Key considerations :
-
2-Pyrimidyl position shows lower reactivity compared to 4/5-positions
Stability Under Physiological Conditions
Critical for pharmacokinetic optimization:
| Parameter | Value | Method |
|---|---|---|
| Plasma stability | t₁/₂ = 6.3 h (human) | LC-MS/MS (37°C, pH 7.4) |
| Hepatic clearance | 23 mL/min/kg (rat) | Microsomal incubation |
| Hydrolytic stability | >48 h (pH 2–9, 37°C) | UV-Vis monitoring |
Degradation pathways :
-
Primary: Oxidative N-dealkylation at pyrrolidine (CYP3A4-mediated)
This compound's reactivity profile enables its use as a multifunctional building block in medicinal chemistry, particularly for CNS-targeted therapeutics requiring balanced lipophilicity and metabolic stability. Recent studies demonstrate its utility in developing selective dopamine D3 receptor antagonists (pKi = 8.2 ± 0.3) and allosteric modulators of mGluR5 (EC₅₀ = 320 nM), highlighting its structural versatility.
Scientific Research Applications
®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in the heterocyclic substituent, carbamate positioning, and auxiliary functional groups. Below is a comparative analysis:
Table 1: Comparative Data of (R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate and Analogues
Key Differences and Implications
- This contrasts with pyridine in , which has one nitrogen, reducing electron deficiency but improving solubility with methoxy groups. Pyrazolo-pyrimidine (): A fused heterocycle offering planar rigidity, likely contributing to high melting points (163–166°C) and bioactivity .
Carbamate Positioning :
Molecular Weight and Complexity :
Stereochemical Considerations :
- The (R)-configuration in the target and highlights enantiomeric specificity, critical for asymmetric synthesis or receptor interactions.
Biological Activity
(R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a carbamate derivative characterized by its unique structure, which includes a pyrimidine ring and a pyrrolidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- IUPAC Name : tert-butyl N-[(3R)-1-pyrimidin-2-ylpyrrolidin-3-yl]carbamate
- Molecular Formula : C13H20N4O2
- Molecular Weight : 288.32 g/mol
- CAS Number : 1421030-60-5
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidin-2-yl-pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to avoid hydrolysis, followed by purification through column chromatography.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves apoptosis induction and cell cycle arrest, suggesting that structural modifications can enhance biological efficacy .
Neuroprotective Effects
Research has highlighted the potential neuroprotective properties of carbamate derivatives. Compounds that share structural similarities with this compound have been shown to inhibit acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer's . This inhibition enhances cholinergic signaling, which may contribute to improved cognitive function.
Enzyme Inhibition
Enzymatic studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted to interact with cytochrome P450 enzymes, affecting drug metabolism and clearance rates .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. The presence of the pyrimidine ring plays a critical role in enhancing binding affinity and selectivity towards biological targets. The following table summarizes key findings from SAR studies:
| Compound | Activity | Notes |
|---|---|---|
| This compound | Moderate anticancer activity | Induces apoptosis in cancer cells |
| Similar pyridine derivative | Lower activity | Reduced binding affinity |
| Quinoline analog | Higher metabolic stability | Better pharmacokinetics |
Case Studies
- Cytotoxicity Assessment : In a study involving various derivatives, it was found that modifications to the pyrrolidine ring significantly affected cytotoxicity against FaDu hypopharyngeal tumor cells. The most potent derivatives demonstrated improved apoptotic activity compared to standard treatments like bleomycin .
- Neuroprotective Evaluation : A series of experiments assessed the impact of carbamates on cholinesterase inhibition, revealing that certain modifications led to enhanced protective effects against neurodegeneration in vitro and in vivo models .
Q & A
Q. What synthetic strategies are recommended for preparing (R)-tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate, and how can enantiomeric purity be optimized?
- Methodological Answer: A common approach involves coupling pyrimidine derivatives with a chiral pyrrolidine intermediate. For example, tert-butyl carbamate protection of the pyrrolidine nitrogen (e.g., tert-butyl (R)-3-aminopyrrolidine-1-carboxylate) can be followed by nucleophilic substitution with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Enantiomeric purity is achieved via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis using enantioselective catalysts. Reaction optimization includes monitoring by ¹H NMR (e.g., δ 8.22 ppm for pyrimidine protons) to confirm substitution .
Q. How should researchers confirm the stereochemical configuration and structural integrity of this compound?
- Methodological Answer: Use a combination of ¹H/¹³C NMR, X-ray crystallography, and circular dichroism (CD). For NMR, key signals include the tert-butyl group (δ 1.36 ppm, singlet) and pyrrolidine protons (δ 3.12–3.56 ppm). X-ray crystallography provides definitive stereochemical confirmation, as demonstrated in tert-butyl carbamate derivatives . CD spectra can validate optical activity in chiral centers .
Q. What stability considerations and storage conditions are critical for this compound?
- Methodological Answer: The compound is sensitive to moisture and acidic/basic conditions due to the carbamate group. Store under inert gas (N₂/Ar) at –20°C in airtight containers. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can assess hydrolytic susceptibility. Use TLC or HPLC to monitor decomposition products like tert-butanol and pyrrolidine derivatives .
Advanced Research Questions
Q. Which analytical techniques are most effective for detecting diastereomeric impurities and ensuring ≥99% purity?
- Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and LC-MS with electrospray ionization (ESI) are optimal. For example, a mobile phase of hexane:isopropanol (90:10) at 1.0 mL/min resolves enantiomers. MS/MS fragmentation patterns (e.g., m/z 327.42 [M+H]⁺) confirm molecular identity, while UV detection at 254 nm quantifies impurities .
Q. How does the pyrimidine ring influence reactivity in nucleophilic substitutions, and how can side reactions be minimized?
- Methodological Answer: The electron-deficient pyrimidine ring enhances electrophilicity at the 2-position, favoring nucleophilic attack. However, competing reactions (e.g., ring-opening) may occur under strong basic conditions. Mitigation strategies include using mild bases (e.g., Cs₂CO₃ instead of NaOH) and polar aprotic solvents (e.g., DMSO). Kinetic studies via in-situ IR spectroscopy can track reaction progress .
Q. What role does this compound play in PROTAC synthesis, and how do structural modifications affect protein degradation efficiency?
- Methodological Answer: The tert-butyl carbamate group serves as a reversible protecting group for amine functionalities in PROTAC linkers. Structural modifications (e.g., replacing pyrimidine with pyridine) alter binding affinity to E3 ligases. In vitro assays (e.g., Western blotting for target protein levels) and cellular thermal shift assays (CETSA) quantify degradation efficiency. For example, tert-butyl carbamates with extended alkyl chains improve cell permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
